Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Lithium Hydroxide Monohydrate
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Lithium Hydroxide Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of lithium hydroxide (B78521) monohydrate (LiOH·H₂O), a crucial inorganic compound with diverse applications, including in the synthesis of cathode materials for lithium-ion batteries. This document outlines its crystallographic parameters, details the experimental protocols for its structural determination, and visualizes the analytical workflow.
Crystallographic Data Summary
The crystal structure of lithium hydroxide monohydrate has been determined primarily through single-crystal X-ray diffraction and neutron diffraction techniques. The compound crystallizes in the monoclinic system. However, different studies have reported slightly different unit cell parameters and space group assignments, which are summarized below for comparative analysis.
Table 1: Crystallographic Data for Lithium Hydroxide Monohydrate (LiOH·H₂O)
| Parameter | Reported Value (X-ray Diffraction)[1] | Reported Value (Materials Project - P-1)[2] | Reported Value (ResearchGate)[3] |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | C2/m | P-1 | - |
| a (Å) | 7.37 | 3.13 | 7.4153 |
| b (Å) | 8.26 | 5.50 | 8.3054 |
| c (Å) | 3.19 | 5.51 | 3.1950 |
| α (°) | 90 | 96.15 | 90 |
| β (°) | 110.18 | 103.63 | 110.107 |
| γ (°) | 90 | 103.24 | 90 |
| Volume (ų) | - | 88.36 | - |
| Z | 4 | - | - |
Table 2: Selected Interatomic Distances for Lithium Hydroxide Monohydrate (LiOH·H₂O)
| Bond/Interaction | Distance (Å) - (X-ray Refinement)[1] | Distance (Å) - (Materials Project)[2] |
| O(1)-H(1) | 0.94 | - |
| O(2)-H(2) | 1.07 | - |
| O(1)---H(2) (Hydrogen Bond) | 1.76 | - |
| Li-O | - | 1.94 (x1), 1.95 (x3) |
| H-O | - | 0.97, 1.01 (x2) |
Molecular and Crystal Structure Description
Lithium hydroxide monohydrate features a crystal structure where each lithium ion is tetrahedrally coordinated by oxygen atoms, two from hydroxide groups and two from water molecules.[1] These tetrahedra are linked by sharing edges to form pairs, which then share corners to create infinite chains running along the c-axis.[4] These chains are further interconnected by hydrogen bonds between the hydroxide and water molecules.[1][4] The water molecule is not disordered, and its hydrogen atoms are localized.[1] The structure consists of layers of lithium atoms in a square lattice, with hydroxide ions capping the squares alternately above and below the lithium layer.[5]
Experimental Protocols
The determination of the crystal structure of lithium hydroxide monohydrate relies on diffraction techniques that probe the arrangement of atoms in the crystal lattice.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is a powerful technique to determine the precise atomic positions, bond lengths, and bond angles within a crystal.
Methodology:
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Crystal Selection and Mounting: A suitable single crystal of LiOH·H₂O, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope. The crystal is mounted on a goniometer head using a cryo-loop and flash-cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and potential crystal degradation.
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Data Collection: The mounted crystal is placed in an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles.
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Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and crystal system. The intensities of the diffraction spots are integrated and corrected for various factors, including Lorentz and polarization effects, and absorption.
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Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental diffraction data using a least-squares algorithm. This process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the calculated and observed structure factors. The positions of the hydrogen atoms can often be located from a difference Fourier map.[1]
Neutron Diffraction
Neutron diffraction is particularly advantageous for locating light atoms, such as hydrogen, with high precision due to their relatively large neutron scattering cross-sections.[6]
Methodology:
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Sample Preparation: A powdered sample of LiOH·H₂O or a larger single crystal is loaded into a suitable sample holder, often made of vanadium, which has a low neutron scattering cross-section.[6]
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Data Collection: The sample is placed in a neutron diffractometer, which uses a beam of thermal neutrons from a nuclear reactor or spallation source. The diffraction pattern is recorded by a position-sensitive detector as a function of the scattering angle (2θ). For single crystals, data is collected at various crystal orientations.
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Data Analysis (Rietveld Refinement): The collected neutron diffraction pattern is analyzed using the Rietveld method. This technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The fitting process refines various parameters, including lattice parameters, atomic positions (especially for hydrogen), and site occupancies, to achieve the best possible match between the calculated and observed patterns.[6]
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a compound like lithium hydroxide monohydrate using diffraction methods.
Caption: Workflow for Crystal Structure Determination.
This guide provides a foundational understanding of the crystal structure of lithium hydroxide monohydrate and the experimental techniques employed for its analysis. The presented data and protocols offer a valuable resource for researchers and professionals working with this important compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of lithium hydroxide monohydrate_Chemicalbook [chemicalbook.com]
- 5. www2.ph.ed.ac.uk [www2.ph.ed.ac.uk]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
